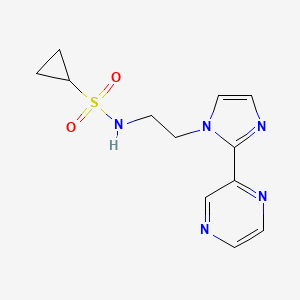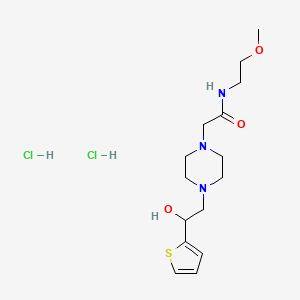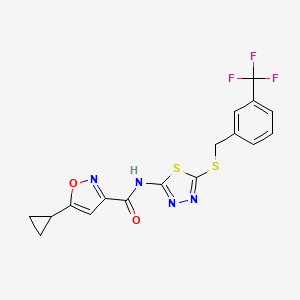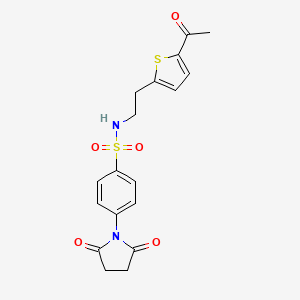![molecular formula C16H17NO4 B2888420 N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide CAS No. 1119392-28-7](/img/structure/B2888420.png)
N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide, also known as compound X, is a synthetic compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Novel Synthetic Methods and Molecular Structures
- A study by Shaabani et al. (2009) introduced a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach, using an aromatic diamine, Meldrum's acid, and an isocyanide, provides an alternative for the synthesis of benzo[b][1,5]diazepine derivatives, compounds with a broad spectrum of biological activities closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).
Biological Activities and Pharmacological Applications
- Research by Wu et al. (2017) on benzo[d][1,3]dioxoles fused 1,4-thiazepines highlighted their antitumor activities. The study synthesized novel compounds integrating 1,4-thiazepine and benzo[d][1,3]dioxole moieties, aiming to produce novel compounds with significant antitumor properties. The best anti-tumor activity was observed in compounds against human cancer cell lines, suggesting the pharmaceutical potential of these molecules (Wu et al., 2017).
Molecular Docking and Antimicrobial Evaluation
- The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines, as detailed by Asadollahi et al. (2019), explored their antiepileptic activity. This study utilized molecular docking to understand the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors. The results indicated that some derivatives significantly increased latency time compared to controls, showing promise for further investigation in epilepsy treatment (Asadollahi et al., 2019).
Fluorescent Reporters and Chemosensory Applications
- Ferreira et al. (2018) investigated heterocyclic amino acids as fluorescent reporters for transition metals. They synthesized unnatural alanine derivatives with a benzoxazole moiety that acted as coordinating and reporting units for transition metal cations. These novel benzoxazolyl-alanines demonstrated sensitive, although not selective, fluorimetric chemosensing abilities, suggesting potential bioinspired fluorescent reporters for metal ions (Ferreira et al., 2018).
Advanced Materials and High-Performance Thermosets
- Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, demonstrating their application in creating high-performance thermosets. These monomers, derived from phenol and Bisphenol A with allylamine and formaldehyde, showcased excellent thermomechanical properties, indicating their use in advanced material applications (Agag & Takeichi, 2003).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11(2)16(18)17(9-13-4-3-7-19-13)12-5-6-14-15(8-12)21-10-20-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECARPQDMZIOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CO1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)
![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)


![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)


